![molecular formula C18H23FN2O4 B12991743 tert-Butyl 4-fluoro-6-hydroxy-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12991743.png)
tert-Butyl 4-fluoro-6-hydroxy-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-fluoro-6-hydroxy-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spirocyclic structure
Méthodes De Préparation
The synthesis of tert-Butyl 4-fluoro-6-hydroxy-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indoline core: This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Spirocyclization: The indoline core undergoes a spirocyclization reaction with a piperidine derivative, forming the spirocyclic structure.
Functional group modifications: Introduction of the tert-butyl ester, fluorine, and hydroxy groups through various organic reactions such as esterification, halogenation, and hydroxylation.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
tert-Butyl 4-fluoro-6-hydroxy-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent.
Esterification and Hydrolysis: The tert-butyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions, and vice versa.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl 4-fluoro-6-hydroxy-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism by which tert-Butyl 4-fluoro-6-hydroxy-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl 4-fluoro-6-hydroxy-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate include other spirocyclic indoline derivatives. These compounds share structural similarities but differ in functional groups, which can significantly affect their chemical properties and biological activities. For example:
tert-Butyl 4-fluoro-6-hydroxy-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate: vs. : The substitution of fluorine with chlorine can alter the compound’s reactivity and biological activity.
tert-Butyl 4-fluoro-6-hydroxy-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate: vs. : The substitution of a hydroxy group with a methoxy group can affect the compound’s solubility and interaction with biological targets.
These comparisons highlight the uniqueness of tert-Butyl 4-fluoro-6-hydroxy-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate in terms of its specific functional groups and their impact on its properties and applications.
Propriétés
Formule moléculaire |
C18H23FN2O4 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
tert-butyl 4-fluoro-6-hydroxy-1-methyl-2-oxospiro[indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H23FN2O4/c1-17(2,3)25-16(24)21-7-5-18(6-8-21)14-12(19)9-11(22)10-13(14)20(4)15(18)23/h9-10,22H,5-8H2,1-4H3 |
Clé InChI |
WDOCUYUACJPBJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3F)O)N(C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





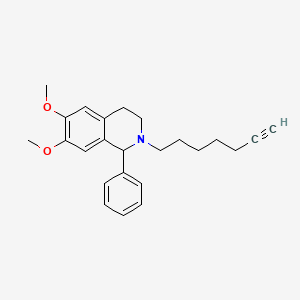


![tert-Butyl (1S,3aR,6aS)-1-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12991706.png)
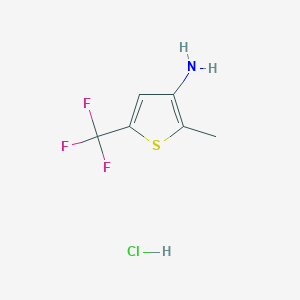

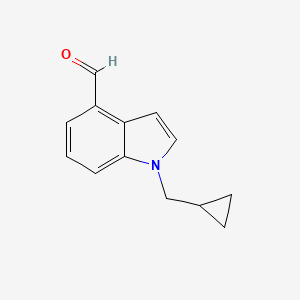
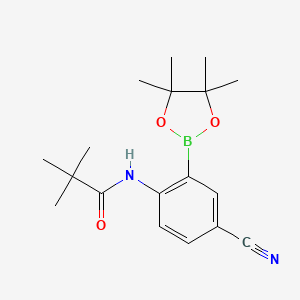
![5-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12991740.png)
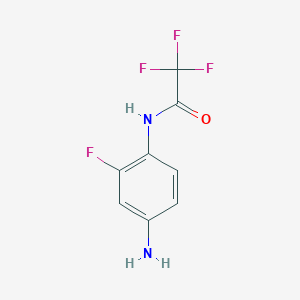
![N-Benzyl-5,7-dichloro-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12991744.png)
